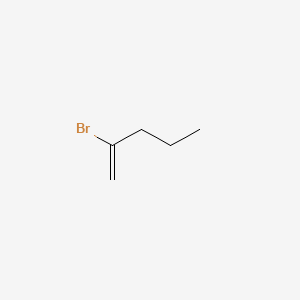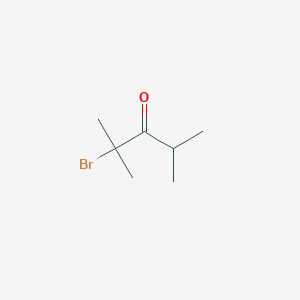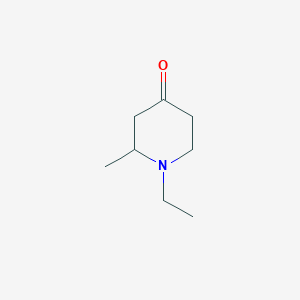
Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)
描述
“Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)” is a chemical compound with the formula C8H6F2O. It has a molecular weight of 156.1294 . It is also known by other names such as Acetophenone, 2’,4’-difluoro-; 2,4-Difluoroacetophenone; 2’,4’-Difluoroacetophenone; 1-(2,4-difluorophenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-(9CI)” can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .作用机制
DFAP is a ketone compound that contains fluorine substituents. It is believed that the fluorine substituents increase the lipophilicity of the molecule, making it easier for it to cross cell membranes. DFAP is also believed to inhibit the activity of certain enzymes, leading to various physiological effects.
Biochemical and Physiological Effects:
DFAP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFAP inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that DFAP has anti-inflammatory properties. DFAP has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties.
实验室实验的优点和局限性
DFAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it an attractive option for researchers. However, DFAP has some limitations. It is a toxic compound that requires careful handling. Additionally, its lipophilicity can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
未来方向
DFAP has several potential future directions in scientific research. One potential direction is the development of DFAP-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of DFAP derivatives with improved properties, such as increased solubility or decreased toxicity. Additionally, DFAP could be used as a tool in chemical biology to study the activity of enzymes and other biomolecules.
科学研究应用
DFAP has been extensively used in scientific research due to its unique properties. It is used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and antiviral drugs. DFAP is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it is used in organic synthesis to synthesize various compounds with fluorine substituents.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDMQAHXIMUXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319-34-6 | |
| Record name | 1-(2,4-difluorophenyl)-2-fluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

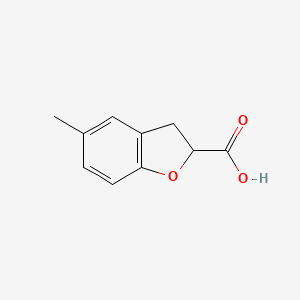
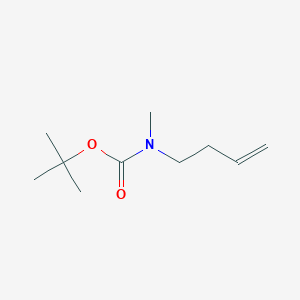


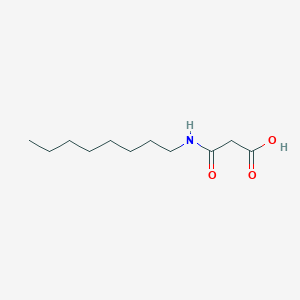
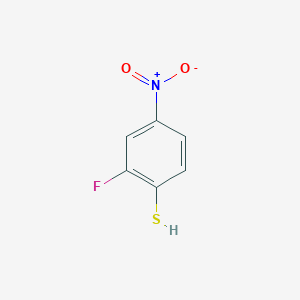

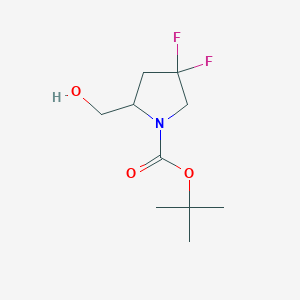
![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide](/img/structure/B3382224.png)
